2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde
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Overview
Description
2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde typically involves multiple steps, including the formation of the quinazoline core and the introduction of the trifluoromethyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the selection of appropriate solvents and catalysts is crucial to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the methoxy or trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological pathways and interactions.
Mechanism of Action
The mechanism by which 2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The quinazoline moiety can form hydrogen bonds and π-π interactions with aromatic residues, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(trifluoromethyl)phenol
- 2-Methoxy-4-(trifluoromethyl)benzaldehyde
- 2-Methoxy-4-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde stands out due to the presence of the quinazoline moiety, which imparts unique chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-methoxy-4-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c1-24-14-8-11(7-6-10(14)9-23)25-15-12-4-2-3-5-13(12)21-16(22-15)17(18,19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAKQRYDUYTNGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648939 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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